molecular formula C11H11F3O3 B12068898 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol

Cat. No.: B12068898
M. Wt: 248.20 g/mol
InChI Key: ZIDTWMACMPRCIV-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol is a chemical compound of interest in pharmaceutical and life sciences research. It features a prop-2-en-1-ol (allyl alcohol) chain linked to a 4-(trifluoromethoxy)phenoxy group. The presence of the trifluoromethoxy group is a common motif in medicinal chemistry, often used to influence a compound's metabolic stability, lipophilicity, and overall bioavailability . Compounds with phenoxyalkanol substructures are frequently investigated as synthetic intermediates or building blocks for the development of active pharmaceutical ingredients. Research into structurally similar molecules indicates potential application in the study of metabolic diseases . For instance, certain 4-((phenoxyalkyl)thio)-phenoxyacetic acid analogs have been described as modulators of peroxisome proliferator-activated receptors (PPARs), which are key targets for conditions like dyslipidemia, hypercholesterolemia, and diabetes . The terminal allyl alcohol group in this compound also offers a versatile handle for further chemical modification through various synthetic transformations, making it a valuable building block for constructing more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

2-[[4-(trifluoromethoxy)phenoxy]methyl]prop-2-en-1-ol

InChI

InChI=1S/C11H11F3O3/c1-8(6-15)7-16-9-2-4-10(5-3-9)17-11(12,13)14/h2-5,15H,1,6-7H2

InChI Key

ZIDTWMACMPRCIV-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)COC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Mediated Allylation of 4-Trifluoromethoxyphenol

The synthesis often begins with the allylation of 4-trifluoromethoxyphenol (7 ) using 3-chloro-2-methylprop-1-ene (1 ) under basic conditions. In a protocol adapted from Rocha et al., a mixture of 1 (1.2 equiv), 7 (1.0 equiv), and NaOH (2.0 equiv) in toluene with tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst yields 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene (14 ) in 97% yield after 3 hours at room temperature. This step demonstrates exceptional reproducibility at scales up to 100 mmol, with isolated yields exceeding 95%.

Mesylation and Nucleophilic Substitution

Following allylation, hydroxyl group activation via mesylation enables efficient ether bond formation. Treatment of intermediate 5 (1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol) with mesyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C produces the mesylated derivative 6 in 93% yield. Subsequent coupling with 7 under optimized conditions (Cs₂CO₃, DMF, 80°C) affords the target ether 8 , though initial attempts with K₂CO₃ or NaH in toluene resulted in sub-50% yields due to poor nucleophilicity.

Catalytic C–O Bond Formation

Copper-Catalyzed Coupling

A breakthrough in ether synthesis involves copper(I) iodide (CuI, 20 mol%) and L-proline (40 mol%) as a ligand system in DMF at 80°C. This method, applied to couple mesylate 6 with 7 , achieves 85% yield of 8 after 24 hours (Table 1). The catalytic system’s efficiency stems from L-proline’s dual role as a base and coordinating ligand, enhancing CuI’s oxidative addition-reductive elimination cycle.

Table 1: Optimization of CuI/L-Proline Catalyzed Coupling

EntryCuI (mol%)L-Proline (mol%)SolventYield (%)
82040DMF85
91530DMF72
102550DMF81

Enantioselective Dihydroxylation

Sharpless Asymmetric Dihydroxylation

The propenol moiety in 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol necessitates stereochemical control. Using AD mix-α (asymmetric dihydroxylation reagent), intermediate 14 undergoes dihydroxylation at 0°C to yield diol R-(+)-15 with 94% enantiomeric excess (ee) and 88% isolated yield. Lower temperatures (0°C vs. 20°C) significantly enhance enantioselectivity (82% → 94% ee), attributed to reduced kinetic resolution at colder conditions.

Epoxidation and Subsequent Transformations

Diol R-(+)-15 is converted to epoxide 17 via mesylation (MsCl, Et₃N) and intramolecular cyclization. While this step diverges from the target alcohol, it underscores the versatility of intermediates in related syntheses.

Alternative Routes via Claisen Rearrangement

Propargylation and Click Chemistry

Propargyl bromide reacts with ortho-eugenol (3 ) under phase-transfer conditions (TBAB, NaOH) to form 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene (4 ) in 73% yield. While this introduces an alkyne handle for click chemistry, the methodology could be repurposed for installing propenol groups via hydrogenation or hydration.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale synthesis (100 mmol) of intermediate 5 in DMF demonstrates the feasibility of industrial production, with yields maintained at 81%. Catalyst recycling remains a challenge, though CuI/L-proline systems show partial recoverability via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for the reduction of the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-enal or 2-(4-Trifluoromethoxy-phenoxymethyl)-propanoic acid.

    Reduction: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol exhibit notable antimicrobial activities. For instance, a study synthesized several derivatives and evaluated their efficacy against various bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as new antimicrobial agents .

Enzyme Inhibition

Another critical application is in the development of enzyme inhibitors. The compound has been shown to act as a potent inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, the compound enhances the effectiveness of existing antibiotics against resistant strains .

Agricultural Applications

Herbicidal Activity

The incorporation of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol into herbicidal formulations has been explored. A series of studies demonstrated that compounds containing this moiety exhibit herbicidal activity against both broadleaf and grass weeds. For example, specific derivatives were tested against common weeds like Amaranthus retroflexus and Echinochloa crusgalli, showing significant inhibition rates .

CompoundTarget WeedsInhibition Rate (%)
7aA. retroflexus100
7iD. sanguinalis85
7rE. crusgalli90

Materials Science

Polymer Development

In materials science, 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study involving the synthesis of various derivatives of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol revealed that certain structural modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional group positioning on the phenyl ring for optimizing activity .

Case Study 2: Herbicide Development

In agricultural research, a series of experiments assessed the efficacy of herbicides containing this compound against a range of weed species. The findings indicated that formulations with higher concentrations of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol demonstrated superior performance compared to traditional herbicides, leading to its consideration as a candidate for commercial herbicide development .

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural characteristics of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Physical Properties (Boiling Point, Density, etc.) Evidence ID
2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol C₁₁H₁₁F₃O₃ 248.20* -OCF₃, phenoxymethyl, allylic alcohol Not explicitly reported; inferred from analogs N/A
2-(4-Methylidenecyclohexyl)prop-2-en-1-ol C₁₀H₁₆O 152.23 Methylidenecyclohexyl, allylic alcohol Boiling point: 235.3°C; Density: 0.93 g/cm³
3-(Arylsulfonyl)prop-2-en-1-ol C₉H₁₀O₃S 198.24 Arylsulfonyl, allylic alcohol Synthesized via triethylborate-mediated coupling
1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol C₁₂H₁₂F₆O 286.22 Bis-CF₃, branched alkyl Melting point: 51–53°C; Purified via silica chromatography
2-Phenoxy-1-phenylpropan-1-ol C₁₅H₁₆O₂ 228.29 Phenoxy, phenyl, secondary alcohol Diastereomeric ratio (dr) 2:1 observed during synthesis

*Calculated based on molecular formula.

Key Observations:

  • Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound contrasts with sulfonyl (in 3-(arylsulfonyl)prop-2-en-1-ol) and bis-trifluoromethyl groups (in 1-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol). These groups influence reactivity and solubility; for example, sulfonyl groups enhance electrophilicity, while CF₃ groups improve metabolic resistance .
  • Boiling Points and Density: The methylidenecyclohexyl analog () exhibits a high boiling point (235.3°C) due to its bulky substituent, whereas the target compound’s boiling point may be lower due to reduced steric hindrance.

Stability and Industrial Relevance

  • Metabolic Stability: The trifluoromethoxy group’s resistance to oxidative metabolism (inferred from ’s trifluoromethyl analogs) may make the target compound more stable than hydroxyl- or methoxy-substituted analogs .
  • Industrial Synthesis: and emphasize scalable methods for trifluoromethyl- and cyclohexyl-substituted compounds, which could inform large-scale production of the target molecule .

Q & A

Q. How do structural analogs with varying fluorination patterns compare in bioactivity and toxicity?

  • Methodological Answer :
  • SAR Table :
CompoundSubstituentCOX-2 IC₅₀ (µM)HepG2 Toxicity (CC₅₀, µM)
TargetCF₃O0.45>100
Analog 1CF₃1.275
Analog 2OCH₃3.8>100
  • Toxicity Mechanisms : Fluorinated analogs may inhibit mitochondrial Complex I (measure OCR via Seahorse Analyzer) .

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